molecular formula C9H18O B072229 1-Butylcyclopentanol CAS No. 1462-97-1

1-Butylcyclopentanol

Cat. No. B072229
CAS RN: 1462-97-1
M. Wt: 142.24 g/mol
InChI Key: GQTUSXZITATQAM-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

nBuLi (1.00 mL; 1.50 mmol; 1.00 equiv) was added to a solution of cyclopentenone (84 mg; 1.0 mmol) in the presence of LaCl3.2LiCl (0.33 M; 3.03 mL, 1.00 mmol, 1.00 equiv) at 0° C. After 2 min, sat. aq. NH4Cl (2 mL) and water (2 mL) was added and the aqueous layer was extracted with ether (4×10 mL). The combined extracts were dried (Na2SO4). Careful evaporation under reduced pressure afforded analytically clean 1-butylcyclopentanol (8) as colorless oil (139 mg, 98%). The analytical data were found to be in accordance with the literature data.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[C:6]1(=[O:11])[CH2:10][CH2:9][CH:8]=[CH:7]1.[NH4+].[Cl-]>O>[CH2:2]([C:6]1([OH:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
84 mg
Type
reactant
Smiles
C1(C=CCC1)=O
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Careful evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(CCC)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.